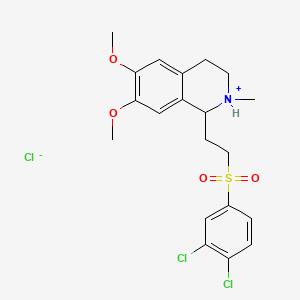
Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoquinoline core, a dichlorophenyl sulfonyl group, and a tetrahydro-6,7-dimethoxy-2-methyl substituent. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the dichlorophenyl sulfonyl group, and the addition of the tetrahydro-6,7-dimethoxy-2-methyl substituent. Common synthetic routes may involve:
Formation of Isoquinoline Core: This step often involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Dichlorophenyl Sulfonyl Group: This step can be achieved through sulfonylation reactions using reagents such as chlorosulfonic acid or sulfonyl chlorides.
Addition of Tetrahydro-6,7-dimethoxy-2-methyl Substituent: This step may involve alkylation reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.
化学反应分析
Types of Reactions
Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Sulfonyl Derivatives: Compounds with similar sulfonyl groups but different core structures.
Dimethoxy Derivatives: Compounds with similar dimethoxy substituents but different core structures.
Uniqueness
Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its dichlorophenyl sulfonyl group, in particular, may contribute to its enhanced stability and reactivity compared to other similar compounds.
属性
CAS 编号 |
22309-31-5 |
|---|---|
分子式 |
C20H24Cl3NO4S |
分子量 |
480.8 g/mol |
IUPAC 名称 |
1-[2-(3,4-dichlorophenyl)sulfonylethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C20H23Cl2NO4S.ClH/c1-23-8-6-13-10-19(26-2)20(27-3)12-15(13)18(23)7-9-28(24,25)14-4-5-16(21)17(22)11-14;/h4-5,10-12,18H,6-9H2,1-3H3;1H |
InChI 键 |
PIPJYTWLYCSQFL-UHFFFAOYSA-N |
规范 SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1CCS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OC)OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)












